molecular formula C6H7ClN2O2 B129315 4-Chloro-2,6-dimethoxypyrimidine CAS No. 6320-15-6

4-Chloro-2,6-dimethoxypyrimidine

Cat. No.: B129315
CAS No.: 6320-15-6
M. Wt: 174.58 g/mol
InChI Key: JHNRTJRDRWKAIW-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethoxypyrimidine is an organic compound with the molecular formula C₆H₇ClN₂O₂. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two methoxy groups at the 2 and 6 positions and a chlorine atom at the 4 position on the pyrimidine ring. It is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-2,6-dimethoxypyrimidine typically involves a multi-step synthesis process. One common method includes the following steps :

    Salifying Reaction: Malononitrile is reacted with anhydrous methanol and a composite solvent under the introduction of anhydrous hydrogen chloride gas. This reaction forms dimethyl propane diimine dihydrochloride.

    Cyanamide Reaction: The product from the salifying reaction undergoes a cyanamide reaction to generate 3-amino-3-methoxy-N-cyano-2-propane imine.

    Condensation Reaction: The final step involves a condensation reaction under the action of a catalyst to obtain this compound as white crystals.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but optimized for higher yield and purity. The use of composite solvents and specific catalysts can enhance the efficiency of the reactions and reduce the production of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Chloro-2,6-dimethoxypyrimidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-2,6-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNRTJRDRWKAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212561
Record name 4-Chloro-2,6-dimethoxypyrimidine
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Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6320-15-6
Record name 4-Chloro-2,6-dimethoxypyrimidine
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Record name 4-Chloro-2,6-dimethoxypyrimidine
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Record name 4-Chloro-2,6-dimethoxypyrimidine
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Record name 4-chloro-2,6-dimethoxypyrimidine
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Synthesis routes and methods I

Procedure details

In a 250 mL round bottom flask, 2,4,6-trichloro-pyrimidine (11.41 g, 62.2 mmol) was dissolved in 140 mL MeOH. The flask was cooled to 0° C. NaOMe (25% in MeOH, 28.44 mL, 124.4 mmol) was added to the flask dropwise (in 30 minutes). The reaction was stirred at 0° C. for 2 hours, then was warmed up to room temperature for 1 hour. The reaction mixture was concentrated down. Ethyl acetate was added, followed by washing with water. The organic layer was concentrated down after drying over anhydrous sodium sulfate to give white solid (10.68 g, 98.4%). LC-MS shows 175.1 (M+1). 1H NMR (300 MHz, CDCl3): δ 6.52 (s, 1H), 4.0 (s, 6H); 13C NMR (300 MHz, CDCl3): δ 172.55, 164.96, 161.03, 99.94, 54.42, 53.76.
Quantity
11.41 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
28.44 mL
Type
reactant
Reaction Step Two
Name
Yield
98.4%

Synthesis routes and methods II

Procedure details

2.4.6-Trichloropyrimidin (5.5 g, 30 mmol) was added at once to an ice cooled solution of sodium methoxide (3.3 g, 60 mmol) in methanol (120 ml). The mixture was stirred for one hour at about 5° C. and for two hours at room temperature. The solvent was removed under reduced pressure, water was added and the product was extracted three times with ethyl acetate. The combined organic phases were washed with water, dried with sodium sulphate and evaporated which gave the title compound (5.0 g, 95%), purity about 85%
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-chloro-2,6-dimethoxypyrimidine be used in the synthesis of biologically active compounds?

A: Yes, this compound serves as a valuable starting material for synthesizing various compounds, including those with potential biological activity. One example is its use in preparing a series of 3-alkyl phosphate derivatives of 4,5,6,7-tetrahydro-1-D-ribityl-1H-pyrazolo[3,4-d]pyrimidinedione, which act as inhibitors of lumazine synthase [].

Q2: How does the reactivity of this compound compare to other halopyrimidines?

A: Compared to other halopyrimidines, this compound exhibits unique reactivity. While some halopyrimidines readily undergo nucleophilic substitution with hydroxylamine, this compound does not participate in this reaction []. Additionally, under conditions where other 2-halopyrimidines undergo dehalogenation with hot hydriodic acid, this compound undergoes hydrolysis to yield 6-iodouracil [].

Q3: Can this compound be modified through metallation reactions?

A: Yes, this compound can be lithiated using lithium 2,2,6,6-tetramethylpiperidide. This lithiated derivative serves as a versatile intermediate for further modifications. It can react with various electrophiles like carbonyl derivatives, iodine, and trimethyltin chloride, expanding the possibilities for synthesizing structurally diverse compounds, including analogues of trimethoprim and bacimethrin [].

Q4: Are there alternative synthetic routes to derivatives of this compound?

A: Yes, alternative synthetic approaches can be considered. For example, while 2-chloro-4-methoxy-pyrimidine can be used as a precursor to uracil via reaction with hot hydriodic acid, direct synthesis of uracil from 5-chlorouracil under the same conditions offers a more straightforward route []. This highlights the potential for exploring alternative synthetic pathways to target specific derivatives efficiently.

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